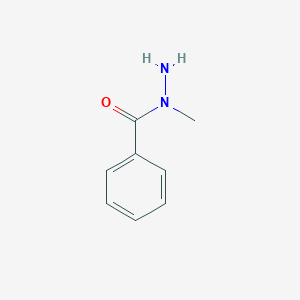

N-methylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCYTTNKSCQICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287423 | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-24-5 | |

| Record name | 1483-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methylbenzohydrazide, a derivative of the versatile benzohydrazide scaffold, represents a molecule of significant interest in contemporary chemical and pharmaceutical research. The benzohydrazide moiety is a recognized pharmacophore, a key structural feature responsible for a compound's biological activity, and is present in a wide array of therapeutic agents.[1] This has fueled extensive investigation into novel benzohydrazide derivatives, revealing a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a foundational framework for its application in research and development.

Strategic Approach to the Synthesis of this compound

The most direct and efficient synthetic route to this compound involves the nucleophilic acyl substitution reaction between an activated benzoic acid derivative, typically an ester, and methylhydrazine. This method is favored for its high atom economy and generally straightforward reaction conditions.

Core Synthetic Pathway: Ester Aminolysis

The primary reaction involves the aminolysis of methyl benzoate with methylhydrazine. In this reaction, the lone pair of electrons on the nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of methyl benzoate. This is followed by the departure of the methoxy group as a leaving group, resulting in the formation of this compound.

Reaction:

This reaction is typically carried out under reflux in a suitable solvent, such as ethanol, to ensure the reaction proceeds to completion.[2] The choice of an ester as the starting material is strategic; it is sufficiently reactive towards aminolysis by hydrazine derivatives while being stable under normal laboratory conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Equipment:

-

Methyl benzoate

-

Methylhydrazine

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl benzoate (1.0 equivalent) in anhydrous ethanol.

-

Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1-1.2 equivalents) dropwise at room temperature. A slight excess of methylhydrazine is used to ensure the complete consumption of the methyl benzoate.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting material (methyl benzoate). Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the reaction.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Comprehensive Characterization of this compound

Accurate structural elucidation and purity assessment are paramount in the synthesis of any new chemical entity. A combination of spectroscopic and physical methods is employed for the comprehensive characterization of this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [3][4] |

| Molecular Weight | 150.18 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Not available | [3] |

Note: The melting point for this compound is not consistently reported in the literature.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy:

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.4-7.8 ppm, corresponding to the five protons on the phenyl ring. The protons ortho to the carbonyl group will be the most deshielded.

-

N-H Proton (-NH-): A broad singlet that can appear over a wide range, typically between δ 8.0 and 10.0 ppm. The chemical shift of this proton is concentration-dependent and it will exchange with D₂O.

-

N-CH₃ Protons (-NHCH₃): A singlet at approximately δ 3.0-3.3 ppm, integrating to three protons.

-

NH₂ Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-5.0 ppm, integrating to two protons. This signal will also exchange with D₂O.

¹³C NMR (Carbon-13) NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons (C₆H₅-): Multiple signals in the aromatic region (δ 125-135 ppm). The ipso-carbon (the carbon attached to the carbonyl group) will be downfield, while the other aromatic carbons will have distinct chemical shifts based on their positions.

-

N-CH₃ Carbon (-NHCH₃): A signal in the range of δ 30-35 ppm.

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300-3400 | N-H Stretch | Amine (NH₂) | Medium |

| 3200-3300 | N-H Stretch | Amide (N-H) | Medium |

| 3000-3100 | C-H Stretch | Aromatic | Medium |

| 2850-2960 | C-H Stretch | Aliphatic (CH₃) | Medium |

| 1640-1680 | C=O Stretch | Amide I | Strong |

| 1580-1600 | C=C Stretch | Aromatic | Medium |

| 1500-1550 | N-H Bend | Amide II | Medium |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 150, corresponding to the molecular weight of this compound.

-

Key Fragmentation Patterns:

-

Loss of the methylamino group (-NHCH₃): A peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. This is often the base peak.

-

Loss of the phenyl group (-C₆H₅): A peak at m/z = 73, corresponding to the [CONHNHCH₃]⁺ fragment.

-

Formation of the phenyl cation: A peak at m/z = 77, corresponding to the [C₆H₅]⁺ fragment.

-

Visualizing the Process: Diagrams and Workflows

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for the preparation of this important molecule. The detailed characterization data, including predicted spectroscopic features, serves as a valuable reference for researchers in the field. As the interest in benzohydrazide derivatives continues to grow, this guide provides the foundational knowledge necessary for the successful synthesis, identification, and application of this compound in various scientific endeavors, particularly in the realm of drug discovery and development.

References

- Fall, A., Diop, M., Sarr, O., Diallo, A., Diop, L., & Gaye, M. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry, 11(2), 43-48. [Link]

- ChemSynthesis. (2025). This compound. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242395, this compound. PubChem. [Link]

- Khan, I., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(11), 1537. [Link]

- Organic Syntheses. (n.d.).

- Kilway, K. V. (2007). Nitration of Methyl Benzoate. University of Missouri – Kansas City. [Link]

- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

- LibreTexts Chemistry. (2023).

Sources

An In-depth Technical Guide to N-methylbenzohydrazide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methylbenzohydrazide, a molecule of interest within the broader class of benzohydrazides. As a Senior Application Scientist, the following sections synthesize foundational chemical knowledge with practical insights relevant to its synthesis, characterization, and potential applications in medicinal chemistry. The benzohydrazide scaffold is a well-established pharmacophore, and understanding the nuances of its derivatives, such as this compound, is crucial for the development of novel therapeutics.[1][2][3]

I. Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure and Identifiers

This compound is structurally characterized by a benzoyl group attached to a hydrazine moiety, which is further substituted with a methyl group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available, other parameters like melting and boiling points are not consistently reported in the literature.

| Property | Value | Source(s) |

| Molecular Weight | 150.18 g/mol | [4][5][7] |

| Appearance | White solid (predicted) | [8] |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| Solubility | No data available | [8] |

| LogP | 0.6323 | [4] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [4][5] |

II. Synthesis and Characterization

The synthesis of this compound can be logically approached through the acylation of methylhydrazine. This method is a standard and reliable route for the formation of hydrazides.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of benzoyl chloride with methylhydrazine in the presence of a base to neutralize the hydrochloric acid byproduct. The causality behind this choice of reactants lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the hydrazine derivative.

Caption: Proposed synthesis of this compound via acylation.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of analogous benzohydrazides.[1][9]

-

Preparation: In a round-bottom flask, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Cooling: Cool the mixture to 0°C in an ice bath to control the exothermic reaction.

-

Acylation: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled mixture with constant stirring.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with water and brine to remove the base and any water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

FT-IR Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 (one band for secondary amine) |

| C=O Stretch (Amide) | 1650-1690 |

| Aromatic C-H Stretch | 3000-3150 |

| Aromatic C=C Stretch | 1450-1600 |

¹H NMR Spectroscopy:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 7.8 | Multiplet |

| N-H | Variable (broad singlet) | Singlet |

| N-CH₃ | ~3.0 - 3.5 | Singlet |

¹³C NMR Spectroscopy:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon | 165 - 175 |

| Aromatic Carbons | 125 - 135 |

| N-CH₃ | 30 - 40 |

III. Potential Biological Activities and Mechanism of Action

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3]

Pharmacological Potential

-

Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated significant antibacterial and antifungal properties.[3][7][9] The proposed mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.[7]

-

Anticancer Activity: The hydrazide-hydrazone backbone has been identified as a key pharmacophore in a number of anticancer agents.[2] These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2]

Postulated Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, it is plausible that it could act as an enzyme inhibitor. The hydrazide moiety is known to chelate metal ions, which are often crucial cofactors for enzyme activity.

Caption: Postulated enzyme inhibition mechanism for this compound.

IV. Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound and its precursors.

General Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15][16]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[14][16]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14][15]

Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the general hazards associated with hydrazide derivatives should be considered.

| Hazard | Precaution |

| Harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and skin contact.[14] |

| Causes skin and eye irritation. | Wear appropriate PPE.[15][16] |

Disposal

Dispose of this compound and any related chemical waste in accordance with local, state, and federal regulations.[14]

V. Conclusion

This compound is a compound with significant potential, stemming from the well-documented biological activities of the benzohydrazide class of molecules. This guide has provided a framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its specific properties and pharmacological profile, which could pave the way for its use in the development of novel therapeutic agents.

VI. References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242395, this compound. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

Chemsrc. (2024, April 5). This compound hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258698, N'-Benzoyl-4-methylbenzohydrazide. Retrieved from [Link]

-

ResearchGate. (2023, May 10). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 4-chloro-N'-methylbenzohydrazide. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

Chem Service. (2019, November 13). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, Crystal Structure and Antibacterial Activity of N'-(2-Bromobenzylidene)-4-methylbenzohydrazide. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR NMR Chart New. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129539672, N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15376235, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. Retrieved from [Link]

-

INGREZZA® (valbenazine) capsules | HCP. (n.d.). Mechanism of Action. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C8H10N2O | CID 242395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. keyorganics.net [keyorganics.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of N-methylbenzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of N-methylbenzohydrazide and its derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug design, and materials science. By delving into the synthesis, conformational analysis, and structural elucidation of these compounds, this document aims to provide a foundational understanding of their chemical behavior and biological significance.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] The core structure, characterized by a benzene ring linked to a hydrazide functional group (-CONHNH-), serves as a versatile scaffold for the development of novel therapeutic agents. The historical context of hydrazide-containing drugs is highlighted by the discovery of isoniazid, a primary treatment for tuberculosis, which sparked extensive research into this chemical class.[1]

The this compound moiety, in particular, offers a strategic point for structural modification. The introduction of a methyl group on the nitrogen atom influences the molecule's conformational preferences, electronic properties, and potential for intermolecular interactions, thereby modulating its biological activity.[3] These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][4] Understanding the intricate details of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically follows established chemical pathways, primarily involving the reaction of a benzoic acid derivative with methylhydrazine or the N-methylation of a pre-formed benzohydrazide. A common synthetic approach is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N'-Benzoyl-2-methylbenzohydrazide[1]

This protocol details a two-step synthesis for a representative this compound derivative.

Step 1: Synthesis of 2-methylbenzohydrazide

-

Reaction Setup: Dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Step 2: Synthesis of N'-Benzoyl-2-methylbenzohydrazide

-

Reaction Setup: Dissolve the synthesized 2-methylbenzohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the mixture in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1 equivalent) dropwise to the cooled mixture with constant stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N'-Benzoyl-2-methylbenzohydrazide.[1]

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound derivatives is a key determinant of their biological activity. This section explores the molecular geometry and conformational flexibility of these compounds, drawing upon data from X-ray crystallography and computational studies.

Insights from X-ray Crystallography

For instance, the crystal structure of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide reveals the presence of two independent molecules in the asymmetric unit, designated as Molecule A and Molecule B, which exhibit different conformations.[1] This phenomenon, known as conformational polymorphism, highlights the rotational flexibility of the hydrazone linkage.

A key structural feature is the dihedral angle between the two aromatic rings. In Molecule A, this angle is a mere 10.0(2)°, indicating a relatively planar conformation.[1] In contrast, Molecule B displays a significantly more twisted geometry, with a dihedral angle of 85.3(2)° between the aromatic rings.[1] This demonstrates that even subtle differences in crystal packing forces can lead to substantial changes in molecular conformation.

The crystal packing of these derivatives is often stabilized by intermolecular hydrogen bonds, typically of the N—H···O type, which link the molecules into chains or more complex networks.[1][6]

Table 1: Selected Bond Lengths (Å) for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide [1]

| Bond | Molecule A | Molecule B |

| C=O | 1.234(3) | 1.231(3) |

| C-N (amide) | 1.345(4) | 1.348(4) |

| N-N | 1.381(3) | 1.379(3) |

| C=N (imine) | 1.280(4) | 1.282(4) |

Table 2: Selected Bond Angles (°) for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide [1]

| Angle | Molecule A | Molecule B |

| O-C-N (amide) | 122.3(3) | 122.5(3) |

| C-N-N | 118.9(2) | 119.2(2) |

| N-N=C (imine) | 116.5(3) | 116.3(3) |

Conformational Analysis and the Impact of N-Methylation

The conformation of N-acylhydrazones, including this compound derivatives, is largely dictated by rotation around the C(O)-N bond. Theoretical studies, often employing Density Functional Theory (DFT), have shown that N-methylation significantly influences the preferred dihedral angle (O=C–N–X).[3][7]

For unsubstituted N-acylhydrazones, the most stable conformation is typically antiperiplanar. However, the introduction of a methyl group on the amide nitrogen leads to a significant conformational shift, favoring a synperiplanar conformation.[3][7] This shift is primarily due to steric hindrance between the methyl group and the rest of the molecule.

This conformational change has a direct impact on the electronic properties of the molecule. The altered geometry can disrupt the conjugation within the N-acylhydrazone moiety, leading to changes in electron density distribution, particularly at the carbonyl and imine carbons.[3] These electronic perturbations can, in turn, affect the molecule's ability to interact with biological targets.

Caption: A typical workflow for the structural elucidation of organic molecules using NMR spectroscopy.

Biological Activities and Mechanism of Action

This compound derivatives have been reported to exhibit a broad spectrum of biological activities. The hydrazide-hydrazone scaffold is a key pharmacophore that can interact with various biological targets.

Table 3: Overview of Reported Biological Activities of Benzohydrazide Derivatives

| Activity | Target/Mechanism (where known) | Reference(s) |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of enzymes like histone deacetylases (HDACs). | [2] |

| Antimicrobial | Inhibition of enzymes involved in cell wall synthesis (e.g., glucosamine-6-phosphate synthase) or DNA replication (e.g., DNA gyrase). | [2] |

| Enzyme Inhibition | Inhibition of monoamine oxidase (MAO), carbonic anhydrase, urease, and peroxidases. | [5][8][9] |

| Anti-inflammatory | Varies depending on the specific derivative. | [4] |

Mechanism of Enzyme Inhibition

The mechanism of enzyme inhibition by benzohydrazide derivatives can be complex and target-specific. For example, in the case of horseradish peroxidase, benzhydrazide acts as a mechanism-based inactivator. The enzyme catalyzes the oxidation of the hydrazide to a reactive benzoyl radical, which then covalently modifies the active site, leading to irreversible inhibition. [1] For other enzymes, such as monoamine oxidase (MAO), hydrazide derivatives can act as either reversible or irreversible inhibitors. [5]Irreversible inhibitors often form a covalent bond with the flavin coenzyme of MAO. The nature and position of substituents on the benzohydrazide scaffold play a crucial role in determining the potency and selectivity of inhibition.

Molecular docking studies are often employed to predict the binding modes of these inhibitors within the active site of their target enzymes, providing valuable insights for the design of more effective compounds. [8][9]

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a rich chemical landscape and diverse biological potential. This guide has provided a comprehensive overview of their molecular structure, from synthesis and conformational analysis to detailed spectroscopic characterization. The interplay between the N-methyl group, the benzohydrazide core, and various substituents creates a vast chemical space for exploration.

Future research in this area should continue to focus on:

-

Synthesis of novel derivatives: Exploring a wider range of substituents to fine-tune biological activity and selectivity.

-

Detailed structural studies: Conducting more X-ray crystallographic and advanced NMR studies to build a comprehensive library of structural data.

-

Computational modeling: Utilizing computational chemistry to gain deeper insights into structure-activity relationships and to guide the design of new compounds.

-

Elucidation of mechanisms of action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.

By integrating these multidisciplinary approaches, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective drugs and materials.

References

- ResearchGate. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies.

- PubMed. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes.

- IUCr Journals. How to grow crystals for X-ray crystallography.

- ResearchGate. Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination.

- MDPI. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.

- RSC Publishing. A series of aromatic hydrazides and aroyl hydrazones had been successfully prepared from readily available starting compounds with convenient procedure and screened for their antimicrobial application.

- NIH. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- RSC Publishing. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.

- NIH. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.

- NIH. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides.

- MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.

- Semantic Scholar. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

- The Royal Society of Chemistry. Contents 1 Spectral data of synthesized compounds Page No. 1-2 2 1H &13C NMR and mass spectra of synthesized compounds Page.

- Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.

- NIH. N′-(2-Chlorobenzylidene)-4-methylbenzohydrazide.

- RCSI Repository. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N'-tert-Butyl-3-Methoxy-2-Methylbenzohydrazide | 163336-50-3 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. N′-(2-Chlorobenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mechanisms of Action of Benzohydrazide Compounds

Executive Summary: The benzohydrazide scaffold (C₇H₈N₂O) represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of therapeutically significant molecules.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antitubercular, antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties.[1][2][3][4][5] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their effects. We will dissect the well-established paradigm of isoniazid's action against Mycobacterium tuberculosis, explore broader antimicrobial and anticancer pathways, and detail the molecular interactions underlying their enzyme inhibition and antioxidant capabilities. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols to facilitate further investigation in the field.

The Cornerstone Mechanism: Antitubercular Activity

The most critical and well-elucidated mechanism of action for a benzohydrazide derivative is that of isoniazid (INH), a frontline drug for treating tuberculosis (TB).[6] The discovery of its mode of action has paved the way for understanding how related compounds function and for designing new, more potent antitubercular agents.

The Isoniazid Paradigm: Inhibition of Mycolic Acid Synthesis

Isoniazid's action is a classic example of prodrug activation, a process where the compound is converted into its biologically active form by the target organism. This specificity is a key reason for its selective toxicity against mycobacteria.[6][7]

The mechanism unfolds in a precise sequence:

-

Bacterial Uptake & Activation: Isoniazid, a small, water-soluble molecule, passively diffuses into the Mycobacterium tuberculosis (Mtb) bacillus.[6] Inside the cell, it is activated by the bacterial catalase-peroxidase enzyme, KatG.[7][8] This activation step is critical; mutations in the katG gene are a primary cause of INH resistance.

-

Formation of a Reactive Intermediate: KatG converts INH into a spectrum of reactive species, most notably an isonicotinic acyl radical.[6][8]

-

Adduct Formation: The isonicotinic acyl radical spontaneously couples with the nicotinamide adenine dinucleotide (NAD⁺) cofactor, forming a potent isonicotinic acyl-NADH adduct.[8]

-

Target Inhibition: This adduct serves as the ultimate inhibitor. It binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[6][7]

-

Disruption of Mycolic Acid Synthesis: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating the very-long-chain fatty acids that are precursors to mycolic acids.[6] Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, providing a waxy, impermeable barrier. By inhibiting InhA, the activated INH effectively halts mycolic acid biosynthesis.[7][9]

-

Cell Death: The inability to produce and maintain the mycolic acid layer compromises the structural integrity of the cell wall, leading to a loss of viability and eventual bacterial cell death.[6][9] This action is bactericidal against actively replicating Mtb.[6]

Alternative Antitubercular Mechanisms

While InhA is the primary target for isoniazid, research into other benzohydrazide derivatives has revealed alternative mechanisms. This is crucial for overcoming resistance and developing novel therapeutics. One such mechanism involves the disruption of the tryptophan biosynthesis pathway. Cross-resistance studies and whole-genome sequencing of resistant Mtb strains have identified mutations in genes like TrpE and TrpD after exposure to certain fluorophenylbenzohydrazides, strongly suggesting these compounds inhibit this essential amino acid pathway.[10]

Experimental Workflow: Elucidating Antitubercular Action

Identifying the mechanism of a novel antitubercular compound requires a systematic, multi-faceted approach. The causality behind this workflow is to move from broad activity to a specific molecular target.

Protocol: Cell-Free Mycolic Acid Synthesis Inhibition Assay This protocol is a self-validating system to confirm if a compound directly inhibits the mycolic acid synthesis machinery, independent of cellular uptake or prodrug activation.

-

Preparation of Cell Extracts:

-

Culture an INH-sensitive strain of mycobacteria (e.g., Mycobacterium aurum or M. tuberculosis H37Ra) to mid-log phase.[11]

-

Harvest cells by centrifugation, wash with buffer (e.g., phosphate buffer with MgCl₂ and dithiothreitol), and resuspend.

-

Lyse the cells using a French press or sonicator on ice to obtain a crude cell-free extract.

-

Centrifuge at high speed (e.g., 27,000 x g) to pellet cell debris. The resulting supernatant contains the enzymes for mycolic acid synthesis.[11]

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the cell-free extract, buffer, and necessary cofactors (ATP, NADH, NADPH).

-

Add the radiolabeled precursor, [¹⁴C]acetate or [¹⁴C]acetyl-CoA, which will be incorporated into newly synthesized lipids.

-

Add the test benzohydrazide compound at various concentrations (use DMSO as a vehicle control). Include isoniazid as a positive control.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a saponification agent (e.g., KOH in methanol) and heat to hydrolyze the lipids.

-

Acidify the mixture (e.g., with H₂SO₄) and extract the fatty acids with an organic solvent like diethyl ether or chloroform/methanol.

-

Evaporate the solvent and re-dissolve the lipid residue in a small volume of solvent.

-

Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in an appropriate solvent system to separate the different lipid classes.

-

Visualize the radiolabeled mycolic acids using autoradiography or a phosphorimager.

-

-

Data Interpretation:

Broad-Spectrum Antimicrobial & Antifungal Effects

Many benzohydrazide derivatives, particularly Schiff bases formed by reacting benzohydrazides with aldehydes or ketones, exhibit significant activity against a wide range of microbes, including Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (A. niger) species.[2][12][13]

While the precise mechanisms are diverse and structure-dependent, it is postulated that their mode of action involves:

-

Cell Wall/Membrane Interaction: The lipophilic nature of many derivatives may facilitate their interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[14]

-

Enzyme Inhibition: The hydrazone moiety (-C=N-NH-C=O) is an excellent chelator of metal ions, which are essential cofactors for many microbial enzymes. By sequestering these ions, the compounds can inhibit critical metabolic processes.

| Compound Type | Target Organism | Observed Activity (Zone of Inhibition / MIC) | Reference |

| 4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | E. coli | High activity, pMIC = 15 | [2] |

| 4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | A. niger | High activity, pMIC > 14 | [2] |

| Substituted Benzohydrazide Schiff Bases | S. typhi | Significant Inhibition | [13] |

| N'-(4-nitrobenzylidene)-4-chlorobenzohydrazide | B. cereus | MIC = 25 µg/ml | [15] |

Protocol: Antimicrobial Susceptibility Testing by Agar Well Diffusion This is a standard, reliable method for initial screening of antimicrobial activity.

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.[2]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the microbial suspension to create a lawn of growth.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Application: Prepare stock solutions of the test benzohydrazide compounds in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

-

Controls: Use a well with the pure solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Gentamicin, Amoxicillin) as a positive control.[2][15]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[2]

-

Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well where microbial growth has been prevented. A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition: A Versatile Mechanism

The benzohydrazide scaffold is a privileged structure for designing enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

-

Anticancer (EGFR Kinase Inhibition): Certain benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] Molecular docking studies show these compounds fit into the ATP-binding pocket of EGFR, forming hydrogen bonds and hydrophobic interactions with key residues like Gln767 and Leu694, thereby blocking its signaling pathway and inhibiting cancer cell proliferation.[3]

-

Carbonic Anhydrase (CA) Inhibition: Benzohydrazides have been shown to inhibit human carbonic anhydrase isozymes I and II, which are therapeutic targets for conditions like glaucoma and hypertension.[4]

-

Urease Inhibition: Carbazole-based acetyl benzohydrazides are effective inhibitors of the urease enzyme, which is implicated in infections by Helicobacter pylori.[5]

-

Monoamine Oxidase (MAO) Inhibition: The antidepressant nialamide is a classic example of a benzohydrazide-based MAO inhibitor.[16] By inhibiting MAO, these compounds prevent the breakdown of neurotransmitters like serotonin and dopamine, leading to their antidepressant effects.[16]

| Enzyme Target | Benzohydrazide Derivative Type | IC₅₀ Value | Reference |

| EGFR Kinase | Dihydropyrazole-containing | 0.08 µM (for compound H20) | [3] |

| hCA-I | 2-amino 3-nitro benzohydrazide | 0.030 µM | [4] |

| hCA-II | 2-amino 3-nitro benzohydrazide | 0.047 µM | [4] |

| Jack bean Urease | N-(4-chlorobenzoyl)-2-(9H-carbazol-9-yl)acetohydrazide | 4.90 µM | [5] |

Antioxidant and Radical Scavenging Properties

Many benzohydrazide compounds function as potent antioxidants by scavenging harmful reactive oxygen species (ROS).[16] Oxidative stress, an imbalance between ROS production and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative disorders.[16] The antioxidant mechanism of benzohydrazides is primarily attributed to their ability to donate a hydrogen atom from the hydrazide moiety (-CONHH -) to a free radical, thereby neutralizing it. This activity is often enhanced by the presence of hydroxyl (-OH) groups on the aromatic rings.[16]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This is a rapid and widely used spectrophotometric method to assess antioxidant capacity. The underlying principle is the color change that occurs when the stable violet DPPH radical is reduced by an antioxidant.

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to yield an absorbance of ~1.0 at its λmax (~517 nm).

-

Sample Preparation: Prepare serial dilutions of the test benzohydrazide compounds in the same solvent.

-

Reaction: In a 96-well plate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a blank (solvent only) and a control (DPPH solution + solvent). Ascorbic acid or Trolox is typically used as a positive control standard.[16]

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each sample at the λmax of DPPH (~517 nm) using a spectrophotometer or plate reader.

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Data Analysis: The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The benzohydrazide scaffold is a testament to the power of a versatile chemical core in drug discovery. Its derivatives operate through a rich diversity of mechanisms, from the highly specific, covalent inhibition of mycolic acid synthesis in tuberculosis treatment to broader applications in enzyme inhibition, antimicrobial action, and the mitigation of oxidative stress. The continued exploration of this chemical space, guided by the mechanistic and methodological principles outlined in this guide, holds immense promise for the development of next-generation therapeutics to combat a wide range of human diseases. Future work should focus on synthesizing novel derivatives with improved pharmacokinetic properties and leveraging computational tools like molecular dynamics to refine our understanding of their interactions with biological targets.

References

- Veeramanikandan, S., & Sherine, H. B. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.

- Iliev, I., & Georgieva, M. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia, 71, 291-301.

- Shi, L., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(10), 1698.

- El-Sayed, N. N. E., et al. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 16(5), 104695.

- Sharma, S., & Sharma, P. C. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 80-87.

- Maheswari, R., & Manjula, J. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 588-593.

- Dimova, V. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5178-5181.

- Sari, Y., et al. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2023, 020059.

- Li, P., et al. (2023). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry, 71(5), 2393–2404.

- Senturk, M., et al. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Medicinal Chemistry, 18(8), 922-928.

- Mahdi, H. H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-664.

- Degiacomi, G., et al. (2021). 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. European Journal of Medicinal Chemistry, 213, 113175.

- Takayama, K., et al. (1972). Effect of isoniazid on the in vivo mycolic acid synthesis, cell growth, and viability of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2(1), 29-35.

- Lee, I-S., et al. (2018). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. International Journal of Molecular Sciences, 19(11), 3469.

- Çapan, A. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(3), 270-279.

- Various Authors. (n.d.). Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv. ResearchGate.

- Patel, V. P., et al. (2022). Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry, 8(2), 105-117.

- Dr.Oracle. (n.d.). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle.

- Pop, O., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals, 15(11), 1335.

- Mahdi, H. H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar.

- Synapse. (2024). What is the mechanism of Isoniazid? Patsnap Synapse.

- Wikipedia. (n.d.). Isoniazid. Wikipedia.

- Slayden, R. A., & Barry, C. E. (2000). Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum. Antimicrobial Agents and Chemotherapy, 44(4), 1035-1039.

- Maheswari, R., & Manjula, J. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Semantic Scholar.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Isoniazid - Wikipedia [en.wikipedia.org]

- 9. Effect of isoniazid on the in vivo mycolic acid synthesis, cell growth, and viability of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. pubs.vensel.org [pubs.vensel.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 16. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

N-Methylbenzohydrazide: A Technical Guide to its Core Biological Potential and Application in Drug Discovery

Abstract

N-methylbenzohydrazide is a versatile chemical scaffold belonging to the broader, pharmacologically significant class of benzohydrazides.[1][2] While direct and extensive research on this specific molecule is nascent, the benzohydrazide moiety serves as a critical pharmacophore in a multitude of compounds exhibiting a wide spectrum of biological activities.[2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals, extrapolating from closely related analogues to illuminate the potential biological activities of this compound. We will delve into its synthesis, explore its potential antimicrobial, anticancer, and anti-inflammatory properties, and provide detailed, field-proven experimental protocols to validate these activities. The narrative is grounded in mechanistic insights, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Benzohydrazide Scaffold

The journey of benzohydrazides in medicinal chemistry gained significant momentum following the discovery of isoniazid (isonicotinic acid hydrazide) as a potent anti-tuberculosis drug in the 1950s.[2] This landmark discovery catalyzed extensive research into hydrazide derivatives, revealing the benzohydrazide structure as a privileged scaffold.[2] Derivatives have since been shown to possess a vast array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3]

This compound (C₈H₁₀N₂O) itself is a valuable chemical intermediate.[4] Its structure, featuring a methyl group on the nitrogen of the hydrazide moiety, provides a unique starting point for synthesizing diverse heterocyclic compounds and exploring structure-activity relationships (SAR).[4] This guide will synthesize the available data on close analogues to build a predictive framework for the biological potential of this compound.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically follows well-established chemical pathways, primarily involving the acylation of a substituted hydrazide.[2][5] The accessibility of this synthetic route makes the scaffold attractive for creating large libraries for high-throughput screening.

General Two-Step Synthesis Workflow

A common approach begins with the synthesis of a precursor, 2-methylbenzohydrazide, which is then acylated to yield the final product.[2]

Caption: General workflow for the synthesis of N'-Benzoyl-2-methylbenzohydrazide.[2]

Experimental Protocol: Synthesis of N'-Benzoyl-2-methylbenzohydrazide

This protocol is based on established methods for analogous benzohydrazide derivatives.[2][5]

Step 1: Synthesis of 2-Methylbenzohydrazide (Precursor)

-

Reaction Setup: Dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

-

Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate product precipitation.

-

Purification: Filter the resulting solid, wash it with cold ethanol, and dry it under a vacuum to yield pure 2-methylbenzohydrazide.[2]

Step 2: Synthesis of N'-Benzoyl-2-methylbenzohydrazide (Final Product)

-

Reaction Setup: Suspend 2-methylbenzohydrazide (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask. Add a base such as pyridine (1.1 equivalents) to neutralize the HCl byproduct.[5]

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1 equivalent) dropwise while stirring continuously.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor progress by TLC.[2]

-

Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.[5]

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.[5]

Potential Biological Activity I: Antimicrobial

The emergence of multidrug-resistant pathogens creates a pressing need for novel antimicrobial agents. Benzohydrazide derivatives have demonstrated significant potential in this area.[6] Specifically, this compound has been reported to be effective against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens.[7]

Proposed Mechanism of Action

While the precise mechanism for many benzohydrazides is still under investigation, several modes of action have been proposed.

-

Cell Wall Interaction: For this compound, the antibacterial effect against Gram-positive organisms is suggested to occur via binding to their cell walls.[7]

-

Enzyme Inhibition: A prominent mechanism for other hydrazone derivatives, particularly against Mycobacterium tuberculosis, is the inhibition of essential enzymes like enoyl-acyl carrier protein reductase (InhA), which is vital for the biosynthesis of mycolic acid.[6]

Caption: Simplified pathway of apoptosis induction via caspase activation. [1]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. [1]

-

Cell Seeding: Culture selected human cancer cell lines (e.g., HL-60, A-549) in appropriate media. [8][9]Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment. [1]2. Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound.

-

Controls: Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (a known cytotoxic drug, e.g., Doxorubicin). [1]4. Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO₂ at 37°C. [1]5. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [1]7. Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve. [1]

Data Presentation: Hypothetical Cytotoxicity Data

This table presents hypothetical IC₅₀ values for a derivative of this compound to illustrate how data would be presented.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |

| Derivative X | HL-60 (Leukemia) | 0.26 |

| Derivative X | A-549 (Lung) | 13.39 |

| Derivative X | PC-3 (Prostate) | 9.38 |

| Reference: Doxorubicin | HL-60 (Leukemia) | 0.05 |

(Note: Data is illustrative, based on values for related hydrazone compounds.) [8][9]

Other Potential Biological Activities

The structural versatility of the benzohydrazide scaffold extends its potential into other therapeutic areas.

-

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of hydrazide derivatives. [10][11]The mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). [12][13]This can be mediated through the downregulation of pathways such as the NF-κB signaling cascade. [12]* Enzyme Inhibition: Beyond antimicrobial targets, benzohydrazides are investigated as inhibitors of various enzymes relevant to human disease. These include monoamine oxidases (implicated in depression), carbonic anhydrases (targets for diuretics and glaucoma drugs), and tyrosinase (involved in pigmentation). [4][14][15]The ability of the hydrazide moiety to chelate metal ions and participate in hydrogen bonding is often key to this activity. [4][16]* Antioxidant Activity: Many benzohydrazide derivatives exhibit antioxidant properties, acting as free radical scavengers. [17]This activity is beneficial in combating oxidative stress, which is implicated in numerous chronic diseases.

Conclusion and Future Directions

While direct biological data on this compound is limited, the extensive body of research on the broader benzohydrazide class strongly supports its potential as a valuable scaffold in drug discovery. Its synthetic accessibility and the proven antimicrobial, anticancer, and anti-inflammatory activities of its analogues make it a fertile ground for further investigation.

Future research should focus on:

-

Library Synthesis: Synthesizing a diverse library of this compound derivatives to systematically explore structure-activity relationships.

-

Broad-Spectrum Screening: Evaluating these derivatives against a wide range of bacterial and fungal pathogens, as well as a comprehensive panel of human cancer cell lines.

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds identified.

-

Pharmacokinetic Profiling: Assessing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead candidates to determine their potential for in vivo efficacy.

This guide provides the foundational knowledge and experimental framework necessary for researchers to unlock the full therapeutic potential of the this compound scaffold.

References

- BenchChem. (2025). Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide.

- BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential.

- BenchChem. (2025).

- CymitQuimica. This compound.

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Studies of n'-Benzoyl-2-methylbenzohydrazide.

- ResearchGate. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)

- BenchChem. This compound | High Purity | For Research Use.

- ResearchGate. Biological activity after 72 hours of compounds 1-20 and BZN exposure a.

- Asian Publication Corporation. (2014). Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)

- National Institutes of Health (NIH). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues.

- MDPI. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.

- MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)

- MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex.

- National Institutes of Health (NIH). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study.

- ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)

- PubMed. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells.

- Taylor & Francis Online. (2025).

- MDPI.

- PubMed. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)

- MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines.

- Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl).

- PubMed. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex [mdpi.com]

- 17. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

Benzohydrazide Derivatives: A Legacy of Serendipity and Rational Design in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of benzohydrazide derivatives is a compelling narrative of scientific serendipity, keen observation, and subsequent rational drug design. This guide traces the trajectory of this versatile chemical scaffold from its unexpected emergence as a cornerstone of antitubercular therapy to its pioneering role in the treatment of depression and its current status as a prolific source of lead compounds for a multitude of therapeutic areas. We will explore the foundational discoveries of isoniazid and iproniazid, delve into their distinct mechanisms of action, provide detailed synthetic protocols, and survey the contemporary landscape of benzohydrazide-based drug development, underscoring the enduring relevance of this chemical class. This document is intended to serve as a technical resource, blending historical context with practical, field-proven insights for professionals engaged in medicinal chemistry and drug discovery.

The Genesis: An Accidental Triumph Over Tuberculosis

The story of benzohydrazide's therapeutic importance begins not with a targeted drug design program, but as a fortunate offshoot of tuberculosis research in the mid-20th century. Although the simplest isonicotinic acid hydrazide, isoniazid, was first synthesized in 1912, its profound antibacterial activity lay dormant and unrecognized for four decades.[1] The concerted effort to find effective treatments for tuberculosis, a global health crisis, led researchers down many paths.[2] In 1952, two pharmaceutical companies, Hoffmann-La Roche and Squibb, independently and almost simultaneously reported the potent antitubercular activity of isoniazid (INH).[3] This discovery was a watershed moment, establishing INH as a first-line treatment and revolutionizing the management of tuberculosis.[3][4][5]

The initial clinical trials revealed INH to be remarkably effective, inexpensive, and relatively non-toxic, securing its place in the standard multi-drug regimen for tuberculosis that persists to this day.[3][6][7] The journey of INH from a simple, forgotten chemical to a life-saving drug exemplifies the role of serendipity in pharmaceutical history and underscores the value of systematic screening.

A Second Serendipity: The Dawn of Antidepressant Therapy

As clinical experience with hydrazides grew, a curious side effect was noted in tuberculosis patients being treated with INH and its isopropyl derivative, iproniazid. Physicians observed that patients often became euphoric and "inappropriately happy," a mood-elevating effect that was distinct from the relief of their primary illness.[8][9]

This observation, particularly with iproniazid, caught the attention of psychiatrists. In 1957, Nathan S. Kline and his team presented findings showing that iproniazid had a significant antidepressant effect in patients without tuberculosis.[10][11] This marked the birth of the first class of synthetic antidepressants: the monoamine oxidase inhibitors (MAOIs).[10][12] Iproniazid, originally developed to fight bacteria, was repurposed as a "psychic energizer," fundamentally changing the course of psychiatric medicine.[9][12] Although iproniazid was later withdrawn in 1961 due to concerns about liver toxicity, its discovery was monumental.[8][12] It provided the first pharmacological tool to validate the "monoamine hypothesis of depression," which posits that depression is linked to a deficiency of neurotransmitters like serotonin and norepinephrine, and paved the way for the development of safer and more targeted antidepressants.[12]

Core Chemistry: Synthesis and Derivatization

The foundational benzohydrazide scaffold is synthetically accessible, making it an attractive starting point for medicinal chemists. The core is typically synthesized via the reaction of an ester with hydrazine hydrate. Further derivatization, most commonly through condensation with aldehydes or ketones, yields a vast library of hydrazone derivatives.[13][14]

Experimental Protocol 1: General Synthesis of Benzohydrazide

This protocol describes a standard laboratory procedure for synthesizing the parent benzohydrazide molecule. The choice of a conventional reflux method is based on its reliability and scalability.

Objective: To synthesize benzohydrazide from methyl benzoate and hydrazine hydrate.

Methodology:

-

Reaction Setup: To a 100 mL round-bottomed flask, add methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol).[15]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic acyl substitution reaction, where the hydrazine displaces the methoxy group of the ester. Using a slight excess of hydrazine hydrate helps drive the reaction to completion.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of benzohydrazide will form.[15]

-

Purification: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying & Recrystallization: Dry the crude product. For higher purity, the benzohydrazide can be recrystallized from hot ethanol.[15]

-

Characterization: Confirm the identity and purity of the product using techniques such as Melting Point determination (literature value: ~115 °C), Fourier-Transform Infrared (FTIR) spectroscopy (presence of N-H and C=O stretches), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Experimental Protocol 2: Synthesis of a Benzohydrazide-Hydrazone Derivative

This protocol details the synthesis of a Schiff base (hydrazone) from a benzohydrazide and an aldehyde, a common strategy for creating diverse libraries of bioactive compounds.

Objective: To synthesize a novel benzohydrazide derivative via condensation with an aromatic aldehyde.

Methodology:

-

Reagent Preparation: Dissolve benzohydrazide (1.36 g, 0.01 mol) in 20 mL of ethanol in a 50 mL flask. In a separate beaker, dissolve a substituted aromatic aldehyde (0.01 mol) in a minimum amount of ethanol.

-

Condensation Reaction: Add the aldehyde solution to the benzohydrazide solution. Add a few drops of a catalytic amount of glacial acetic acid or hydrochloric acid.

-

Causality Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the benzohydrazide.

-

-

Reaction: Stir the mixture at room temperature for 30 minutes to several hours. The formation of the hydrazone product often results in the formation of a precipitate.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed if necessary.

-

Characterization: The structure of the synthesized hydrazone should be confirmed by FTIR (disappearance of aldehyde C=O, appearance of C=N imine stretch), 1H-NMR, and 13C-NMR spectroscopy.[16]

Mechanisms of Action: From Cell Walls to Synapses

The genius of the benzohydrazide scaffold lies in its ability to be tailored to interact with vastly different biological targets. The mechanisms of its two most famous derivatives, isoniazid and iproniazid, are prime examples of this versatility.

Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis

Isoniazid's efficacy against Mycobacterium tuberculosis is a classic example of pathogen-specific enzyme activation.

-